6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine

Metabolic stability Tyk2 kinase inhibition ADME optimization

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine (CAS 873913-87-2) is a privileged imidazo[1,2-b]pyridazine scaffold for kinase inhibitor development. The 6-chloro substituent enables regioselective functionalization via Pd-catalyzed cross-coupling and SNAr reactions, providing a synthetic handle inaccessible in 6-alkoxy or 6-anilino analogs. This scaffold has demonstrated nanomolar potency against CDK2, Tyk2, Haspin, and ROCK2 targets, with established oral exposure (>1 µM plasma at 2 mg/kg in mice). Choose this compound for structure-guided optimization and diverse analog library generation with a distinct binding mode versus imidazo[1,2-a]pyridine series.

Molecular Formula C18H12ClN3
Molecular Weight 305.8 g/mol
CAS No. 873913-87-2
Cat. No. B1354239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine
CAS873913-87-2
Molecular FormulaC18H12ClN3
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)C4=CC=CC=C4
InChIInChI=1S/C18H12ClN3/c19-15-11-12-16-20-17(13-7-3-1-4-8-13)18(22(16)21-15)14-9-5-2-6-10-14/h1-12H
InChIKeyWOPARXSWYJDAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 2.5 mg / 5 mg / 10 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine (CAS 873913-87-2): Chemical Identity and Procurement Context


6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine (CAS 873913-87-2) is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine scaffold class, characterized by a fused pyridazine-imidazole bicyclic core bearing phenyl substituents at the 2- and 3-positions and a chloro substituent at the 6-position. The molecular formula is C18H12ClN3 with a molecular weight of 305.76 g/mol . This scaffold has been extensively investigated as a privileged pharmacophore for protein kinase inhibitor development, with multiple studies demonstrating its utility in targeting diverse kinases including CDK2, Tyk2, Haspin, and ROCK2 [1]. The 6-chloro substitution pattern on the pyridazine ring is a defining structural feature that enables regioselective functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [2].

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine: Why Generic Imidazo[1,2-b]pyridazine Substitution Fails


Imidazo[1,2-b]pyridazine derivatives cannot be generically interchanged because the substituent at the 6-position is a critical determinant of both biological target profile and synthetic tractability. The 6-chloro moiety on 6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine confers a fundamentally different reactivity profile compared to 6-alkoxy, 6-anilino, or 6-benzylamino analogs. In the context of central benzodiazepine receptor (BZR) binding, 6-chloro derivatives demonstrate IC50 values in the nanomolar range (e.g., 148 nM for 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine) [1], whereas 6-benzylamino and 6-methoxybenzylamino analogs achieve sub-2 nM IC50 values — an approximately 75- to 100-fold improvement in potency arising solely from 6-position substitution differences [2]. Furthermore, the structure-activity relationships (SAR) of the imidazo[1,2-b]pyridazine series differ significantly from the related imidazo[1,2-a]pyridine series, despite comparable core structures and similar CDK inhibitory activity in some cases [3]. Protein-inhibitor co-crystal structures have confirmed distinct binding modes between these two scaffold classes [3]. The 6-chloro derivative serves as a versatile synthetic intermediate for introducing diverse functionality via palladium-catalyzed N-arylation and direct SNAr reactions, enabling access to 6-substituted analogs that would be synthetically inaccessible from alternative 6-position precursors [4].

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine: Quantitative Differentiation Evidence Against Comparators


6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine vs. 6-Anilino Imidazopyridazines: Metabolic Stability Differentiation

In the development of Tyk2 JH2 inhibitors, 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs (derived from 6-chloro intermediates via SNAr) displayed dramatically improved metabolic stability compared to previously reported 6-anilino imidazopyridazine-based Tyk2 JH2 ligands . This represents a direct comparison within the same kinase target class where the 6-substituent identity (chloro enabling subsequent amino substitution versus direct anilino) critically impacts drug-like properties. The 6-chloro intermediate enables access to the metabolically stable N1-substituted-2-oxo-1,2-dihydropyridin-3-yl amino series, which was unattainable from the 6-anilino synthetic route .

Metabolic stability Tyk2 kinase inhibition ADME optimization

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine vs. 6-Alkoxy/Benzylamino Analogs: Benzodiazepine Receptor Binding Differentiation

A direct quantitative comparison across imidazo[1,2-b]pyridazine derivatives with varying 6-position substituents reveals a ~2.8-fold difference in benzodiazepine receptor (BZR) binding affinity between 6-chloro and 6-benzylamino substitution patterns. Specifically, 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine exhibited an IC50 of 148 nM in [3H]diazepam displacement assays from rat brain plasma membrane [1]. In contrast, 6-benzylamino and 6-methoxybenzylamino analogs achieved IC50 values less than 2 nM, with the most potent compound, 2-(p-aminophenyl)-3-methoxy-6-(m-methoxybenzylamino)imidazo[1,2-b]pyridazine, exhibiting an IC50 of 1.0 nM [2]. Diazepam served as the reference standard with an IC50 of 4.2 nM [2].

Benzodiazepine receptor CNS drug discovery Receptor binding affinity

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine Scaffold: CDK2 Inhibitor Binding Mode Differentiation

Direct scaffold comparison between imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine CDK2 inhibitors demonstrates that although several equivalent compounds from these two series show similar CDK2 activity, the structure-activity relationships (SAR) differ significantly [1]. Protein-inhibitor co-crystal structure determination has confirmed differences in binding mode between the two scaffold classes, providing structural understanding of the divergent SAR [1]. The imidazo[1,2-b]pyridazine series achieves >1 μM plasma levels following a 2 mg/kg oral dose to mice [1].

CDK2 inhibition Kinase inhibitor binding mode Scaffold comparison

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine vs. 6-Alkoxy Analogs: Synthetic Versatility Differentiation

The 6-chloro substituent on the imidazo[1,2-b]pyridazine core enables regioselective functionalization via palladium-catalyzed cross-coupling and SNAr reactions that are not accessible from 6-alkoxy or 6-unsubstituted analogs [1]. Specifically, at the 6-position, palladium-catalyzed N-arylation and direct SNAr reactions can be employed to introduce amines and alcohols [1]. Sonogashira and Stille cross-coupling reactions enable introduction of alkynyl, alkenyl, and aryl groups at the 3-position of the scaffold [1]. The target compound 6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine (CAS 873913-87-2) serves as a documented starting material in this synthetic methodology [1].

Palladium cross-coupling Regioselective functionalization Chemical building blocks

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine vs. 6-Substituted Analogs: Kinase Selectivity Profile Differentiation in Haspin Inhibitor Series

In a series of disubstituted imidazo[1,2-b]pyridazine derivatives developed as selective Haspin inhibitors, compounds with optimized substitution patterns exhibited potent Haspin inhibition with IC50 values between 6 and 100 nM [1]. Notably, these lead compounds achieved selectivity against CDK1/CyclinB, as demonstrated by their failure to block G2/M cell cycle transition due to improved selectivity [1]. The 6-chloro-2,3-diphenyl substitution pattern of the target compound represents a distinct pharmacophore configuration compared to the optimized Haspin-selective analogs in this series, which incorporate alternative substituents at the 2-, 3-, and 6-positions to achieve selectivity.

Haspin kinase Mitotic kinase inhibition Kinase selectivity

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine: Evidence-Based Research and Industrial Application Scenarios


Kinase Inhibitor Scaffold Optimization: CDK2-Focused Medicinal Chemistry Programs

Use 6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine as a starting scaffold for CDK2 inhibitor development, leveraging the established oral exposure profile of the imidazo[1,2-b]pyridazine series (>1 μM plasma levels at 2 mg/kg oral dose in mice) [1]. The scaffold provides a distinct binding mode compared to imidazo[1,2-a]pyridine analogs, requiring series-specific SAR optimization strategies [1].

CNS Drug Discovery: Benzodiazepine Receptor Ligand Development

Employ 6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine as a moderate-affinity benzodiazepine receptor ligand (IC50 ~148 nM for structurally related 6-chloro analog) [2] for applications where ultra-high-affinity benzylamino analogs (IC50 <2 nM) [3] would be pharmacologically unsuitable due to receptor saturation or tolerance development concerns.

Chemical Biology Tool Synthesis: Selective Haspin Kinase Probe Development

Utilize 6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine as a scaffold for structure-guided optimization toward Haspin-selective inhibitors, with the goal of achieving the 6-100 nM potency range observed in optimized analogs while maintaining selectivity over CDK1/CyclinB [4]. The chloro substituent at the 6-position provides a handle for introducing diverse amine functionality via SNAr chemistry.

Building Block for Diversified Kinase Inhibitor Libraries

Use 6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine as a versatile synthetic building block for generating diverse 6-substituted analog libraries via palladium-catalyzed N-arylation and direct SNAr reactions with amines and alcohols [5]. This approach enables rapid SAR exploration for kinase targets including Tyk2, ROCK2, and other protein kinases that recognize the imidazo[1,2-b]pyridazine pharmacophore [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.